7-Deacetyl-7-O-hemisuccinyl-Forskolin

Overview

Description

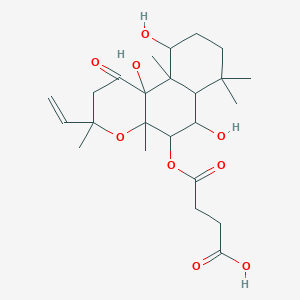

7-Deacetyl-7-O-hemisuccinyl-Forskolin is a derivative of forskolin, a labdane diterpene produced by the Indian Coleus plant (Coleus forskohlii). This compound is known for its ability to activate adenylate cyclase, an enzyme involved in the regulation of various cellular processes. The molecular formula of this compound is C24H36O9, and it has a molecular weight of 468.54 g/mol .

Mechanism of Action

Target of Action

The primary target of 7-Deacetyl-7-O-hemisuccinyl-Forskolin is adenylate cyclase . Adenylate cyclase is an enzyme involved in regulating various cellular functions through the production of cyclic AMP (cAMP), a second messenger molecule.

Mode of Action

This compound interacts with its target, adenylate cyclase, by activating it . This activation leads to an increase in the production of cAMP, which in turn triggers various downstream cellular responses.

Biochemical Pathways

The activation of adenylate cyclase and the subsequent increase in cAMP levels affect multiple biochemical pathways. One of the key pathways influenced is the cAMP-dependent protein kinase pathway . This pathway plays a crucial role in cellular signaling and regulation of metabolic processes.

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability.

Result of Action

The activation of adenylate cyclase by this compound leads to increased cAMP levels, which can have various molecular and cellular effects. For instance, it has been found to inhibit E-selectin gene transcription through the cAMP-dependent protein kinase pathway .

Biochemical Analysis

Biochemical Properties

7-Deacetyl-7-O-hemisuccinyl-Forskolin interacts with various enzymes and proteins in biochemical reactions . It can be coupled to aminoethyl-agarose via its N-hydroxysuccinimide ester . The immobilized derivative can be used to purify adenylate cyclase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It was found to inhibit E-selectin gene transcription through a cAMP-dependent protein kinase pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the inhibition of E-selectin gene transcription through a cAMP-dependent protein kinase pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deacetyl-7-O-hemisuccinyl-Forskolin typically involves the modification of forskolin. The process includes the removal of the acetyl group at the 7th position and the addition of a hemisuccinyl group. This can be achieved through a series of chemical reactions, including esterification and hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity. The compound is often produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

7-Deacetyl-7-O-hemisuccinyl-Forskolin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The hemisuccinyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various forskolin derivatives with modified functional groups. These derivatives can have different biological activities and applications .

Scientific Research Applications

7-Deacetyl-7-O-hemisuccinyl-Forskolin has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving signal transduction pathways and enzyme activation.

Medicine: Investigated for its potential therapeutic effects, including vasodilation and cardiostimulation.

Industry: Utilized in the production of affinity supports and probes for biochemical research .

Comparison with Similar Compounds

Similar Compounds

Forskolin: The parent compound, known for its potent adenylate cyclase activation.

7-Deacetylforskolin: A derivative lacking the acetyl group at the 7th position.

Forskolin Hemisuccinate: Another derivative with a hemisuccinyl group at a different position

Uniqueness

7-Deacetyl-7-O-hemisuccinyl-Forskolin is unique due to its specific structural modifications, which enhance its solubility and stability. These properties make it particularly useful for biochemical applications, such as the preparation of affinity supports and probes .

Biological Activity

7-Deacetyl-7-O-hemisuccinyl-Forskolin (CAS Number: 83797-56-2) is a derivative of forskolin, a labdane diterpene derived from the plant Coleus forskohlii. This compound is notable for its enhanced solubility and biological activity, primarily through its role as an activator of adenylate cyclase, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells. The elevation of cAMP levels plays a critical role in various signaling pathways, influencing multiple cellular processes.

- Molecular Formula : C24H36O9

- Molecular Weight : 468.54 g/mol

- Solubility : Soluble in chloroform and methanol; enhanced water solubility due to the hemisuccinyl modification.

The primary mechanism of action for this compound involves the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This process initiates a cascade of biochemical events:

- Activation of Adenylate Cyclase : The compound binds to adenylate cyclase, leading to increased cAMP levels.

- cAMP-dependent Pathways : Elevated cAMP activates protein kinase A (PKA), which subsequently regulates various downstream targets, including gene transcription and enzyme activity.

- Inhibition of E-selectin Gene Transcription : Research indicates that this compound can inhibit the transcription of E-selectin through cAMP-dependent pathways, showcasing its potential anti-inflammatory properties.

Cellular Effects

This compound exhibits significant biological activities across various cell types:

- Inhibition of Inflammatory Responses : Studies have demonstrated that this compound can reduce inflammatory markers in bladder epithelial cells (BECs) during bacterial infections, suggesting a protective role against urinary tract infections (UTIs) .

- Induction of Exocytosis : In BECs, forskolin treatment has been shown to stimulate exocytosis, facilitating the release of intracellular pathogens .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics due to its water solubility. This property enhances its bioavailability and potential therapeutic applications.

Case Study 1: Anti-inflammatory Effects in UTI Models

A study investigated the effects of this compound on bladder epithelial cells infected with E. coli. Results indicated that treatment with this compound significantly reduced bacterial load and inflammatory cytokines such as IL-6 in urine samples post-treatment. The findings suggest its potential use as a therapeutic agent for UTIs .

Case Study 2: Role in Glucose Transport

Another investigation focused on the impact of forskolin derivatives on glucose transport mechanisms. It was found that this compound could enhance glucose uptake in human erythrocytes by modulating cAMP levels, indicating its relevance in metabolic disorders .

Comparative Analysis with Other Forskolin Derivatives

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Forskolin | Core structure | Directly activates adenylate cyclase |

| 7-Deacetylforskolin | Similar core | Lacks hemisuccinyl group; less soluble |

| 7-O-Acetylforskolin | Similar core | Acetylated form; more lipophilic |

| Rolipram | Different core | Selective phosphodiesterase inhibitor; impacts cAMP levels differently |

Properties

IUPAC Name |

4-[(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXOOYZVVOXRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399463 | |

| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83797-56-2 | |

| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.